molecular formula C4H6O2 B14658227 2,5-Dioxabicyclo[2.2.0]hexane CAS No. 51058-87-8

2,5-Dioxabicyclo[2.2.0]hexane

Katalognummer: B14658227
CAS-Nummer: 51058-87-8
Molekulargewicht: 86.09 g/mol
InChI-Schlüssel: ILIJUHOICHMVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxabicyclo[2.2.0]hexane is a bicyclic organic compound with the molecular formula C4H6O2. It features a unique structure consisting of two oxygen atoms and a six-membered ring, which includes two four-membered rings fused together.

Vorbereitungsmethoden

The synthesis of 2,5-Dioxabicyclo[2.2.0]hexane typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbonyl compounds under photochemical conditions. This reaction can be facilitated by using a mercury lamp, although this method requires specialized equipment and glassware . Another approach involves the use of photochemistry to access new building blocks via cycloaddition, which can be further derivatized through various transformations .

Analyse Chemischer Reaktionen

2,5-Dioxabicyclo[2.2.0]hexane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxabicyclo[2.2.0]hexane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Dioxabicyclo[2.2.0]hexane exerts its effects involves the activation of specific molecular targets and pathways. For example, in polymer mechanochemistry, the compound’s structure allows for the selective activation of different C–C bonds under mechanical force, leading to unique chemical transformations . This selective activation is a result of the effective coupling of force to the targeted bonds, which can be further studied through theoretical and experimental approaches.

Vergleich Mit ähnlichen Verbindungen

2,5-Dioxabicyclo[2.2.0]hexane can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its dual oxygen atoms and the resulting chemical reactivity, which allows for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

51058-87-8

Molekularformel

C4H6O2

Molekulargewicht

86.09 g/mol

IUPAC-Name

2,5-dioxabicyclo[2.2.0]hexane

InChI

InChI=1S/C4H6O2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2

InChI-Schlüssel

ILIJUHOICHMVMH-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(O1)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.